

An In-depth Technical Guide to the Discovery and Synthesis of Gefitinib (Iressa®)

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Compound of Interest

Compound Name: ZHAWOC25153

Cat. No.: B15580488

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Disclaimer: Information regarding a compound specifically named "ZHAWOC25153" is not available in the public domain or scientific literature based on the conducted searches. Therefore, this technical guide will focus on the representative, well-characterized small molecule inhibitor, Gefitinib (Iressa®), to illustrate the requested format and content for an in-depth technical guide on the discovery and synthesis of a therapeutic agent. All information provided pertains to Gefitinib.

Abstract

Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in oncology. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of Gefitinib. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of relevant pathways and workflows.

Discovery of Gefitinib

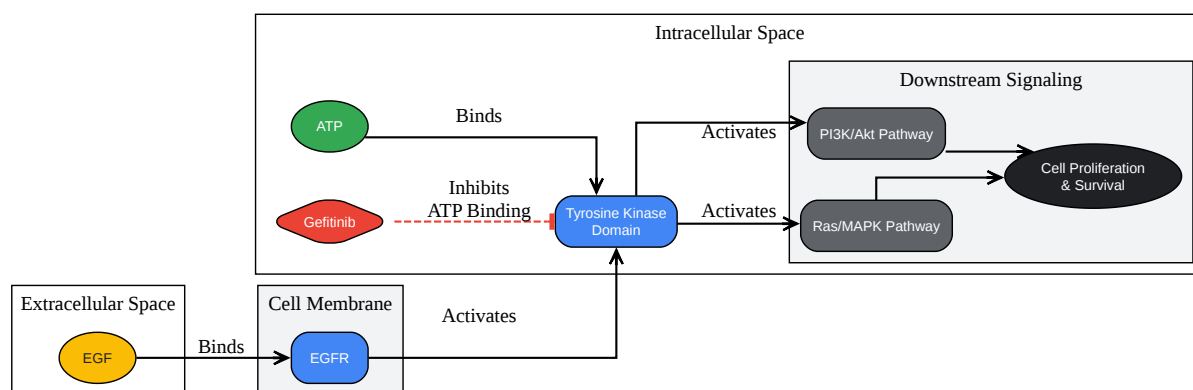
The discovery of Gefitinib was a result of a targeted drug discovery program aimed at identifying potent and selective inhibitors of the EGFR tyrosine kinase. The rationale was based on the understanding that aberrant EGFR signaling is a critical driver in the proliferation and survival of many cancer cells.

Lead Identification and Optimization

The initial lead compound for the development of Gefitinib was a quinazoline derivative. A high-throughput screening campaign identified this scaffold as a promising starting point for inhibition of the EGFR tyrosine kinase. Subsequent structure-activity relationship (SAR) studies focused on modifying the quinazoline core to enhance potency and selectivity. Key modifications included the introduction of a 3-chloro-4-fluoroaniline group at the 4-position of the quinazoline ring and a morpholino-ethoxy side chain at the 6-position. This optimization process led to the identification of Gefitinib as a clinical candidate with a favorable pharmacological profile.

Mechanism of Action

Gefitinib competitively inhibits the binding of adenosine triphosphate (ATP) to the tyrosine kinase domain of EGFR. This reversible inhibition prevents EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis.



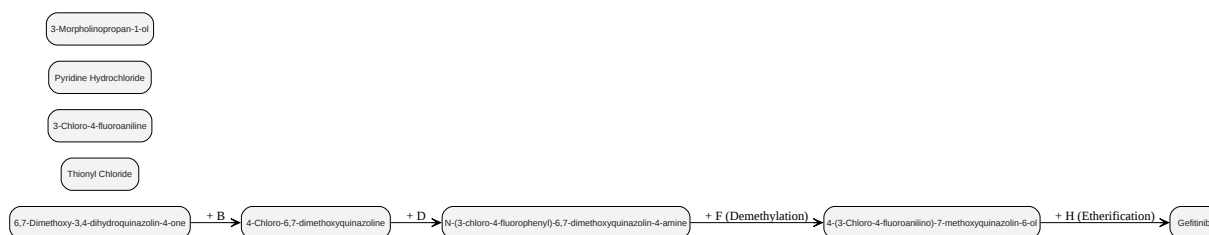
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Figure 1: Simplified signaling pathway of EGFR and the inhibitory action of Gefitinib.

Synthesis of Gefitinib

The chemical synthesis of Gefitinib can be accomplished through a multi-step process. A common synthetic route is outlined below.

Synthetic Pathway



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Figure 2: A representative synthetic pathway for Gefitinib.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline 6,7-Dimethoxy-3,4-dihydroquinazolin-4-one is refluxed with thionyl chloride to yield 4-chloro-6,7-dimethoxyquinazoline. The excess thionyl chloride is removed by distillation under reduced pressure.

Step 2: Synthesis of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine 4-Chloro-6,7-dimethoxyquinazoline is reacted with 3-chloro-4-fluoroaniline in a suitable solvent such as isopropanol at reflux to produce the intermediate N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine.

Step 3: Demethylation to form 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol The intermediate from Step 2 is demethylated at the 6-position using a demethylating agent like pyridine hydrochloride at an elevated temperature.

Step 4: Etherification to yield Gefitinib The product from Step 3 is then subjected to an etherification reaction with 3-morpholinopropan-1-ol in the presence of a suitable base (e.g., potassium carbonate) and solvent (e.g., dimethylformamide) to afford the final product, Gefitinib.

Biological Activity and Quantitative Data

The biological activity of Gefitinib has been extensively characterized through various in vitro and in vivo studies.

In Vitro Potency

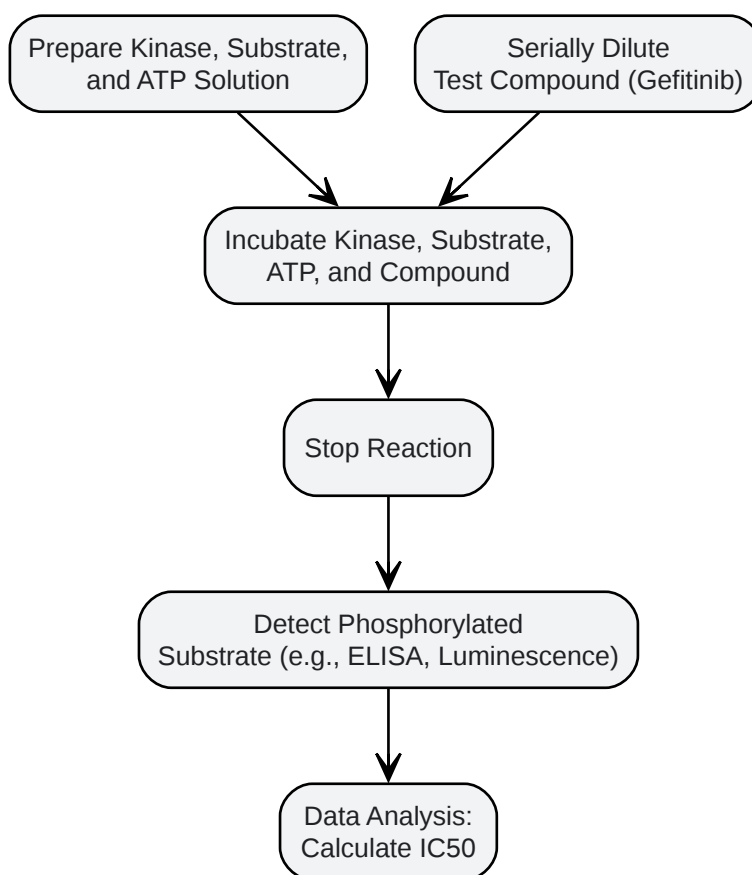
Target	Assay Type	IC50 (nM)
EGFR Tyrosine Kinase	Enzyme Assay	2 - 37
A431 Cells (EGFR overexpressing)	Cell Proliferation	9 - 800

In Vivo Efficacy

In preclinical xenograft models using human tumors that overexpress EGFR, Gefitinib has demonstrated significant anti-tumor activity at well-tolerated doses.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory activity of a compound like Gefitinib against a target kinase.



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Figure 3: General experimental workflow for a kinase inhibition assay.

Conclusion

Gefitinib serves as a prime example of successful targeted therapy in oncology. Its discovery was driven by a rational design approach, and its synthesis is well-established. The detailed understanding of its mechanism of action and biological activity has paved the way for its clinical use in the treatment of non-small cell lung cancer with specific EGFR mutations. This guide provides a foundational overview for professionals in the field of drug discovery and development.

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